In Vitro Potency: 20-Fold Improvement Over the Parent Compound RR6
Vanin-1-IN-3 (OMP-7) exhibits an IC50 of 0.038 μM against human serum vanin-1, representing an approximately 20-fold increase in inhibitory potency compared to the parent compound RR6, which has an IC50 of 0.54 μM under identical assay conditions [1]. This differentiation is attributed to the introduction of a trifluoromethoxy group at the para-position of the phenyl ring, a modification that was systematically evaluated among fourteen OMP-series analogs [1].
| Evidence Dimension | Inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 0.038 μM |
| Comparator Or Baseline | RR6: 0.54 μM |
| Quantified Difference | Approximately 20-fold more potent |
| Conditions | Human serum vanin-1 in vitro enzymatic assay |
Why This Matters
For procurement, this 20-fold potency advantage enables the use of lower compound concentrations to achieve equivalent target engagement, reducing the risk of off-target effects and conserving valuable compound stock.
- [1] Yoneyama H, et al. Design, synthesis, and evaluation of new vanin-1 inhibitors based on RR6. Bioorg Med Chem. 2022;65:116791. doi:10.1016/j.bmc.2022.116791 View Source
